molecular formula C2HClF2O2 B042455 Chlorodifluoroacetic acid CAS No. 76-04-0

Chlorodifluoroacetic acid

Cat. No. B042455
CAS RN: 76-04-0
M. Wt: 130.48 g/mol
InChI Key: OAWAZQITIZDJRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Chlorodifluoroacetic acid has been explored as a promising starting material for Reformatskii-type syntheses, offering an attractive alternative to the more expensive bromodifluoroacetic acid. This pathway facilitates the production of fluorine-containing molecules, highlighting its utility in synthetic chemistry (Lang & Schaub, 1988).

Molecular Structure Analysis

The molecular structure of chlorodifluoroacetic acid contributes to its reactivity and utility in organic synthesis. Although specific studies on its molecular structure analysis were not identified in the search, the chemical's synthesis and reactivity imply a structure conducive to forming fluorine-containing organozinc reagents and participating in Reformatskii-type reactions.

Chemical Reactions and Properties

Chlorodifluoroacetic acid undergoes various chemical reactions, including the convenient synthesis of difluoromethylene-functionalized compounds. It acts as a precursor for bis(chlorodifluoroacetyl) peroxide, which can chlorodifluoromethylate electron-rich aromatic compounds and olefins, demonstrating its versatility in organic synthesis (Yoshida et al., 1994).

Physical Properties Analysis

The detection of chlorodifluoroacetic acid in environmental samples, such as rain and snow, across various regions of Canada, indicates its persistence and potential environmental impact. Its concentrations and seasonal trends in precipitation have been documented, suggesting its stability and presence in aquatic systems (Martin et al., 2000).

Chemical Properties Analysis

Chlorodifluoroacetic acid's chemical properties allow for its use in diverse synthetic applications. For instance, it can be transformed into chlorodifluoroacetyl isothiocyanate through reaction with AgNCS, further highlighting its reactivity and utility in producing compounds with specific functional groups (Ramos et al., 2012).

Scientific Research Applications

  • Synthesis of Fluorine-containing Molecules : Chlorodifluoroacetic acid is considered a promising starting material for Reformatskii-type syntheses of fluorine-containing molecules. It extends the utility of bromodifluoroacetic acid in this regard (Lang & Schaub, 1988).

  • Difluoromethylation of Thiols : A protocol using chlorodifluoroacetate effectively difluoromethylates thiols, including heterocyclic nitrogen compounds and phenylselenol. This method is versatile for thiol-based synthesis (Mehta & Greaney, 2013).

  • Synthesis of Organometallic Compounds : The Reformatskii-Claisen reaction of allyl chlorodifluoroacetate, facilitated by silicon, produces valuable fluorine-containing synthetic building blocks. This method is significant for the synthesis of organozinc compounds (Greuter, Lang, & Romann, 1988).

  • Environmental Studies : Chlorodifluoroacetic acid is a potential degradation product of fluorocarbons in precipitation. It shows a seasonal trend in the environment and is not acutely toxic to aquatic macrophytes at current concentrations (Martin et al., 2000).

  • Source of Radicals in Organic Chemistry : Chlorodifluoroacetic acid is a convenient source of chlordifluoromethyl radicals, which are useful in synthesizing gem-difluoroalkenes, dienes, and (2,2-difluoroethyl)-indolines and indoles (Salomon & Zard, 2014).

  • Chemical Properties and Measurements : Its acidic dissociation constants and thermodynamic properties, such as enthalpy and entropy changes, have been studied, providing insights into its chemical behavior (Gelb & Alper, 1998).

  • Defluorination and Preparation of Esters : Chlorodifluoroacetic acid is used in the defluorination of chlorofluoroethers to chlorofluoroacetates, a practical method for preparing polyfluorinated esters (Quan, Tamura, Gao, & Sekiya, 2003).

  • Biotransformation Studies : Chlorodifluoroacetic acid is relevant in studies of biotransformation, particularly in the context of glutathione transferase zeta-catalyzed reactions involving alpha-haloacids (Tong, Board, & Anders, 1998).

Safety And Hazards

Chlorodifluoroacetic acid is considered hazardous and can cause severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective clothing, and ensuring good ventilation during handling .

properties

IUPAC Name

2-chloro-2,2-difluoroacetic acid
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InChI

InChI=1S/C2HClF2O2/c3-2(4,5)1(6)7/h(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OAWAZQITIZDJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2HClF2O2
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

1895-39-2 (hydrochloride salt), 2923-14-0 (silver salt)
Record name Chlorodifluoroacetic acid
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DSSTOX Substance ID

DTXSID8058792
Record name Chlorodifluoroacetic acid
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Molecular Weight

130.48 g/mol
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Physical Description

Clear colorless to light brown liquid; mp = 20 deg C; [Acros Organics MSDS]
Record name Chlorodifluoroacetic acid
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Product Name

Chlorodifluoroacetic acid

CAS RN

76-04-0
Record name Chlorodifluoroacetic acid
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Record name Chlorodifluoroacetic acid
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Record name Acetic acid, 2-chloro-2,2-difluoro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
473
Citations
JW Martin, J Franklin, ML Hanson… - … science & technology, 2000 - ACS Publications
Chlorodifluoroacetic acid (CDFA) was detected in rain and snow samples from various regions of Canada. Routine quantitative analysis was performed using an in-situ derivatization …
Number of citations: 58 pubs.acs.org
M Yoshida, Y Morinaga, M Iyoda - Journal of fluorine chemistry, 1994 - Elsevier
… from chlorodifluoroacetic acid has been investigated. … peroxide, which was synthesized from chlorodifluoroacetic acid via its acid anhydride, was found to be a good reagent for the …
Number of citations: 39 www.sciencedirect.com
H Greuter, RW Lang, AJ Romann - Tetrahedron letters, 1988 - Elsevier
… In summary the Reformatskii-Claisen reaction of chlorodifluoroacetic acid derivatives provides an attractive alternative to the earlier described methods of effecting the synthesis of 2,2-…
Number of citations: 65 www.sciencedirect.com
JA Young, P Tarrant - Journal of the American Chemical Society, 1949 - ACS Publications
… 2 The preparation of mixed fluorohaloacetic acidshas received less attention although Swarts prepared some of the bromofluoroacetic acids3 and chlorodifluoroacetic acid. 4 Recently, …
Number of citations: 46 pubs.acs.org
ML Hanson, PK Sibley, SA Mabury… - … and Chemistry: An …, 2001 - Wiley Online Library
Chlorodifluoroacetic acid (CDFA) is a novel haloacetic acid (HAA) and has been recently documented in aquatic systems. It is a suspected degradation product of the refrigerants 1,1,2‐…
Number of citations: 35 setac.onlinelibrary.wiley.com
RI Gelb, JS Alper - Journal of Chemical & Engineering Data, 1998 - ACS Publications
Using pH potentiometric measurements, concentration quotient and thermodynamic acid dissociation constants were determined for chlorodifluoroacetic acid. The determinations were …
Number of citations: 5 pubs.acs.org
J Kopyra, C König-Lehmann, I Szamrej… - International Journal of …, 2009 - Elsevier
… In this contribution we present a cooperative study between two laboratories (Siedlce and Berlin) to study electron attachment to chlorodifluoroacetic acid (CClF 2 COOH). In the Siedlce …
Number of citations: 17 www.sciencedirect.com
J Kopyra - The European Physical Journal D, 2014 - Springer
… As will be demonstrated in the following, methyl ester of chlorodifluoroacetic acid effectively captures electrons resulting in the formation of both shape and core excited resonances, …
Number of citations: 3 link.springer.com
RW Lang, B Schaub - Tetrahedron letters, 1988 - Elsevier
Chlorodifluoroacetic acid has shown to be a promising starting material for Reformatskii-type syntheses of fluorine-containing molecules and thus, it offers an attractive extension to what …
Number of citations: 108 www.sciencedirect.com
M Orzol, C König-Lehmann, E Illenberger… - The Journal of chemical …, 2010 - pubs.aip.org
… Here, we study electron induced processes in condensed chlorodifluoroacetic acid CClF2COOH. A recent study on the gas phase compound under single collision conditions dem…
Number of citations: 2 pubs.aip.org

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